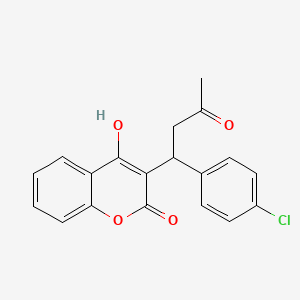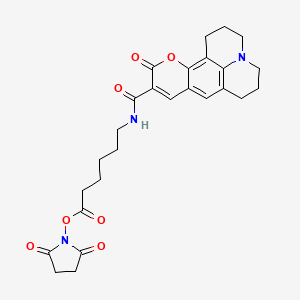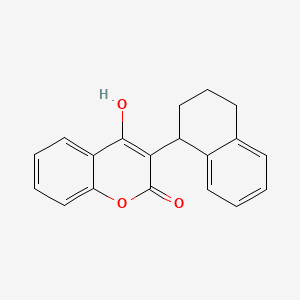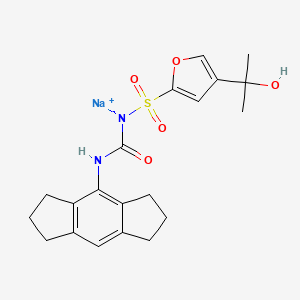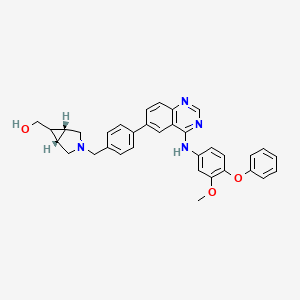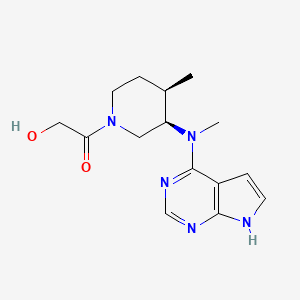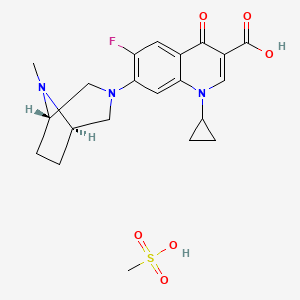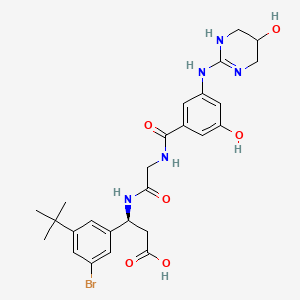
(3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-(2-(3-hydroxy-5-((5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino)benzamido)acetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CWHM12 is an analog of RGD peptide, a tripeptide that inhibits integrin-ligand interactions in studies related to cell adhesion, migration, growth, and differentiation. CWHM12 selectively inhibits αv integrins (IC50s = 1.8, 0.8, 61, 1.5, and 0.2 nM for αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, respectively) over αIIbβ3, α2β1, and α10β1.2 CWHM 12 attenuates liver, lung, and pancreatic fibrosis in mice treated with CCl4 or cerulein.
CWHM12 is a α(v) integrin inhibitor. CWHM 12 can suppress all 5 alpha V integrins. CWHM12 not only worked the same way to prevent fibrosis as the genetic deletion method, it also prevent the progression of existing fibrosis in the liver and lungs and reversed some of the damage caused by fibrosis to those organs. Delivering CWHM 12 or a similar small molecule directly into the lungs as an inhalant might offer a way to treat lung fibrosis. harmacological blockade of α(v)-containing integrins by a small molecule (CWHM 12) attenuated both liver and lung fibrosis, including in a therapeutic manner.
Applications De Recherche Scientifique
Inhibition of Integrin Binding
CWHM-12 is a potent inhibitor of αV integrins . It has been found to inhibit the activation and proliferation of hepatic stellate cells (HSCs) via cell cycle arrest . This inhibition is achieved through the disruption of arginine-glycine-aspartic acid (RGD)-mediated binding to integrins .
Induction of Cellular Senescence
CWHM-12 has been shown to induce cellular senescence in HSCs . This is achieved through the FAK-AKT-MDM2 signaling axis . The induction of cellular senescence in HSCs is considered a novel therapeutic strategy for treating liver fibrosis .
Reduction of Liver Fibrosis
In vivo studies have shown that CWHM-12 significantly reduces liver fibrosis even after fibrotic disease has been established . This is achieved through a reduction in TGF-β activation by αV integrins .
Inhibition of αvβ8, αvβ3, αvβ6, and αvβ1 Integrins
CWHM-12 is a potent inhibitor of αvβ8, αvβ3, αvβ6, and αvβ1 integrins, with IC50 values of 0.2, 0.8, 1.5, and 1.8 nM respectively . It also less potently inhibits αvβ5 (IC50 =61 nM) and αIIbβ3/α2β1/α10β1 (IC50 >5000 nM) .
Protection during Early Tuberculosis Infection
CWHM-12 has been found to provide protection during the early stages of tuberculosis infection . However, the exact mechanism of this protection is not clearly stated in the source .
Potential Therapeutic Applications
Given its ability to inhibit integrin binding and induce cellular senescence, CWHM-12 has potential therapeutic applications in the treatment of diseases such as liver fibrosis and tuberculosis .
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHAGPCZRFQPOI-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrN5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(3-bromo-5-(tert-butyl)phenyl)-3-(2-(3-hydroxy-5-((5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino)benzamido)acetamido)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

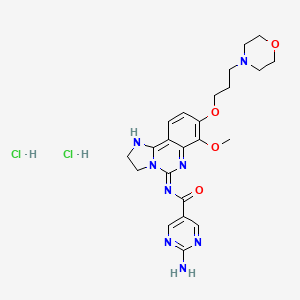
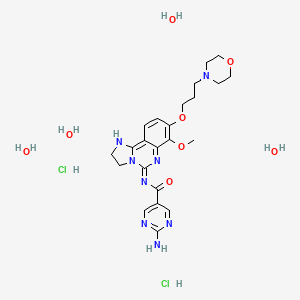
![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)
